Halquinol

概要

説明

Halquinol is an antimicrobial compound that belongs to the group of hydroxyl-quinolines . It is used in poultry and swine to depress the activity of the gastrointestinal tract, thereby enhancing digestion and absorption of nutrients . Halquinol is also known as an antibacterial drug .

Synthesis Analysis

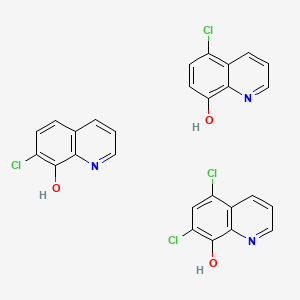

Halquinol is a mixture of quinoline derivatives that contains 5,7-dichloro-8-hydroxyquinoline (5,7-DCHQ) at 57–74% w/w, 5-chloro-8-hydroxyquinoline (5-CHQ) at 23–40% w/w, and 7-chloro-8-quinoline (7-CHQ) at 0–4% w/w .Molecular Structure Analysis

The molecular formulas of the three constituent molecules of halquinol are: 5,7-dichloro-8-hydroxy quinoline: C9H5Cl2NO, 5-chloro-8-hydroxy quinoline and 7-chloro-8-hydroxy quinoline: C9H6ClNO .Chemical Reactions Analysis

Halquinol is composed of a mixture of chlorinated products of quinolin-8-ol. Chlorinating quinolin-8-ol yields a mixture, generically called halquinol .科学的研究の応用

Veterinary Medicine

Halquinol is widely used in the veterinary field, particularly in the poultry and swine industry . It serves as a growth promoter agent and is preferred over other antibiotics due to its stable effectiveness over time, as reflected by its current MIC of 4 μg/mL against both Escherichia coli and Salmonella gallinarum .

Food Safety

The European Food Safety Authority (EFSA) has conducted a review of the Maximum Residue Limits (MRLs) for halquinol in pig tissues . This review was carried out to assess any food safety concerns about the MRLs recommended by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Toxicology

The toxicology of halquinol has been studied extensively. The EFSA has reviewed the toxicology of halquinol as described by JECFA . This includes an evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) of halquinol .

Health-Based Guidance Values

Health-based guidance values for halquinol, such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), Microbiological ADI (mADI), and microbiological ARfD, have been set by JECFA . The EFSA has provided comments on these values .

Residue Analysis

A method has been established for the quantification of residues of halquinol and its metabolites in livestock and fishery products using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) . This method can accurately and precisely screen for and quantify halquinol and its metabolites in these products .

Antimicrobial Resistance

In the context of increasing global antimicrobial resistance, halquinol stands out due to its stable effectiveness over time . This makes it a viable growth promoter agent compared to other antibiotics in the poultry and swine industry .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQBENAYFZFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230490 | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Halquinols | |

CAS RN |

8067-69-4 | |

| Record name | Halquinols [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

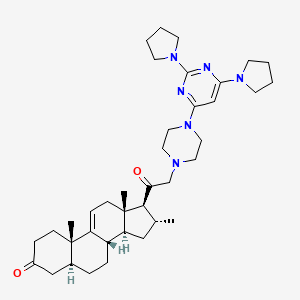

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

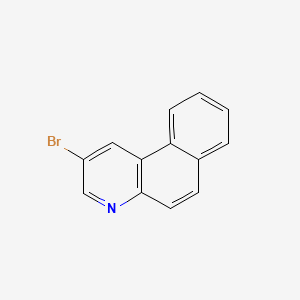

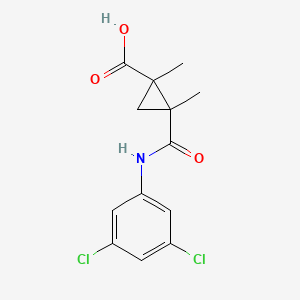

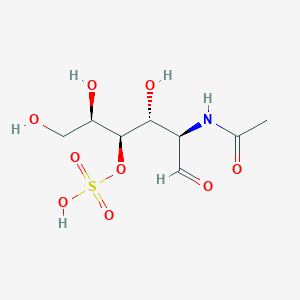

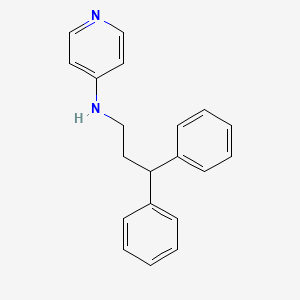

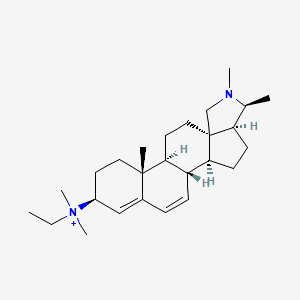

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)